molecular formula C11H6ClFN4 B1421919 6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole CAS No. 1257535-23-1

6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole

Cat. No. B1421919
CAS RN: 1257535-23-1
M. Wt: 248.64 g/mol
InChI Key: YLQWYCULENGEOY-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole (6CF2PBI) is an organic compound that belongs to the benzimidazole class of heterocyclic compounds. It is a colorless crystalline solid that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide. 6CF2PBI has been the subject of considerable scientific research due to its unique properties, which have made it useful in various applications.

Scientific Research Applications

Synthesis and Pharmaceutical Screening

A study by Binoy et al. (2021) focused on synthesizing derivatives of benzimidazole, including 6-chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. These compounds were screened for antimicrobial and anti-inflammatory activities. The study confirmed the compounds' activities using various analytical techniques and predicted their ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties.

Antidiabetic Potential

Research by Ibraheem et al. (2020) investigated the synthesis of benzimidazole-pyrazoline hybrid molecules, including derivatives of this compound. These compounds were evaluated for their α-glucosidase inhibition activity, indicating potential antidiabetic applications. Molecular docking analysis was used to establish the structure-activity relationship.

Antimicrobial and Antioxidant Activities

A study by Raparla et al. (2013) synthesized 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol derivatives, including compounds related to this compound. These compounds exhibited potent antimicrobial and antioxidant activities, compared with standard drugs.

Discovery and Characterization of GPR39 Agonists

Sato et al. (2016) identified two kinase inhibitors structurally related to this compound as novel GPR39 agonists. The study Sato et al. (2016) revealed zinc's role as an allosteric potentiator in the activation of GPR39 by these compounds.

Antimicrobial Agents

Shivakumar et al. (2018) researched the synthesis and evaluation of compounds related to this compound for their antimicrobial activity. The study Shivakumar et al. (2018) found that these compounds exhibited moderate to good antibacterial and antifungal activities.

Antiviral Drug Discovery

De Clercq (2009) discussed various compounds, including derivatives of this compound, in the context of antiviral drug discovery. This review article De Clercq (2009) provided insights into the potential application of these compounds in antiviral therapy.

properties

IUPAC Name

5-chloro-6-fluoro-2-pyrazin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4/c12-6-3-8-9(4-7(6)13)17-11(16-8)10-5-14-1-2-15-10/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQWYCULENGEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC3=CC(=C(C=C3N2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218254
Record name 1H-Benzimidazole, 6-chloro-5-fluoro-2-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257535-23-1
Record name 1H-Benzimidazole, 6-chloro-5-fluoro-2-(2-pyrazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 6-chloro-5-fluoro-2-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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